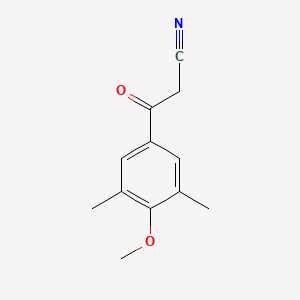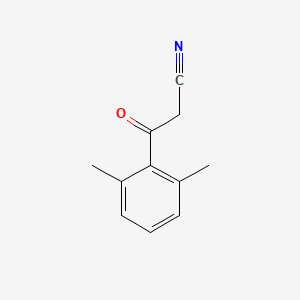
8-(3-Fluorophenyl)-8-oxooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(3-Fluorophenyl)-8-oxooctanoic acid” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for “8-(3-Fluorophenyl)-8-oxooctanoic acid” are not available, similar compounds, such as boronic esters, are synthesized using methods like catalytic protodeboronation .Aplicaciones Científicas De Investigación
Molecular Imaging and Fluorophores
Fluorinated compounds like 8-(3-Fluorophenyl)-8-oxooctanoic acid are potentially useful in molecular imaging, particularly for in vivo cancer diagnosis. Optical imaging with fluorophores, which may include fluorinated compounds, allows for real-time detection of cancer using relatively inexpensive and portable equipment. However, the toxicity of fluorophores is a significant concern that must be addressed to ensure their safe administration to patients (Alford et al., 2009).
Anticancer Research
Cinnamic acid derivatives, structurally similar to 8-(3-Fluorophenyl)-8-oxooctanoic acid, have been extensively studied for their anticancer properties. The 3-phenyl acrylic acid functionality in cinnamic acids provides reactive sites for chemical modifications, making them significant in medicinal research as antitumor agents. Despite their rich medicinal tradition, the potential of cinnamic acid derivatives in anticancer research remains underutilized, highlighting a need for further exploration in this area (De et al., 2011).
Environmental Studies
The environmental impact and degradation pathways of polyfluoroalkyl chemicals, which include compounds like 8-(3-Fluorophenyl)-8-oxooctanoic acid, are crucial areas of research. These chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment, raising concerns due to their toxic profiles. Understanding the biodegradability and environmental fate of these compounds is essential for assessing their ecological impact and regulatory management (Liu & Avendaño, 2013).
Analytical Chemistry
Advancements in analytical methods for determining antioxidant activity highlight the importance of accurately assessing the antioxidant potential of compounds like 8-(3-Fluorophenyl)-8-oxooctanoic acid. Various tests and assays have been developed to evaluate the antioxidant capacity of complex samples, which is crucial for applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
8-(3-fluorophenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJFCQHNHBWLRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645301 |
Source


|
| Record name | 8-(3-Fluorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Fluorophenyl)-8-oxooctanoic acid | |
CAS RN |
898765-69-0 |
Source


|
| Record name | 3-Fluoro-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(3-Fluorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














